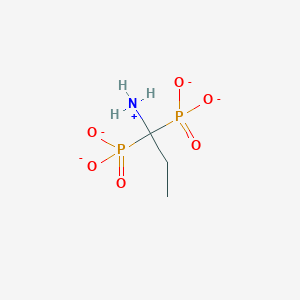

(1-Amino-1-phosphonopropyl)phosphonic acid

Description

Structural Classification and Bioisosteric Relationships of α-Aminophosphonic Acids and Aminobisphosphonates

The biological and chemical activities of aminophosphonates are deeply rooted in their structural similarities to naturally occurring molecules. This concept, known as bioisosterism, is fundamental to understanding their function. wikipedia.org

α-Aminophosphonic acids are widely recognized as structural analogues, or bioisosteres, of α-amino acids. researchgate.netresearchgate.netcore.ac.uk In these compounds, the carboxylic acid group (-COOH) of an amino acid is replaced by a tetrahedral phosphonic acid group (-PO(OH)₂). wikipedia.orgwikipedia.org This substitution maintains a similar spatial arrangement and charge distribution at physiological pH, allowing them to interact with biological targets, such as enzymes, that normally bind to amino acids. wikipedia.orgnih.gov This mimicry is a key reason for their diverse biological activities. sci-hub.senih.gov

Aminobisphosphonates, such as (1-Amino-1-phosphonopropyl)phosphonic acid, are considered stable analogues of pyrophosphates (P-O-P bond). frontiersin.orgnih.gov The P-C-P structure in bisphosphonates mimics the P-O-P linkage in pyrophosphates, which are involved in numerous biochemical processes, including bone metabolism. nih.govnih.gov This structural analogy allows aminobisphosphonates to bind strongly to bone mineral and inhibit bone resorption. nih.govelsevier.es

Interactive Table 1: Bioisosteric Analogies

| Feature | α-Amino Acid (e.g., Alanine) | α-Aminophosphonic Acid | This compound (An Aminobisphosphonate) |

| Core Structure | Contains an amino group and a carboxyl group attached to the alpha-carbon. technologynetworks.comkhanacademy.org | The carboxyl group is replaced by a phosphonic acid group. wikipedia.org | Contains an amino group and two phosphonic acid groups on the alpha-carbon. frontiersin.org |

| Natural Analogue | Building block of proteins. wikipedia.org | Analogue of α-amino acids. researchgate.net | Analogue of pyrophosphates. frontiersin.org |

| Key Functional Group | Carboxylic Acid (-COOH) | Phosphonic Acid (-PO(OH)₂) | Bisphosphonate (-C(PO(OH)₂)₂) |

The defining feature of phosphonates and bisphosphonates is the direct carbon-phosphorus (C-P) bond. Unlike the phosphate (B84403) ester bond (P-O-C) prevalent in nature, the C-P bond is exceptionally stable and resistant to chemical and enzymatic hydrolysis. frontiersin.orgwikipedia.org This resistance to cleavage is a major factor in their persistence and mode of action in biological systems. cuni.cz

While enzymes like phosphatases readily cleave P-O bonds, the C-P bond requires specialized enzymes, known as C-P lyases or phosphonatases, for its breakdown. nih.govdoi.org The high stability of the C-P bond means that compounds like this compound are not easily metabolized, leading to a longer duration of action. This property is particularly advantageous in the design of therapeutic agents intended to inhibit specific enzymatic pathways. nih.gov The enzymatic cleavage of peptide bonds is a well-understood process, often catalyzed by proteases like trypsin and chymotrypsin, which target specific amino acid residues. youtube.com In contrast, the robust nature of the C-P bond makes aminophosphonates effective as enzyme inhibitors because they can mimic the transition state of a reaction without being cleaved themselves.

Historical Context and Emerging Research Trajectories for Aminophosphonate Derivatives

The synthesis of α-aminophosphonates gained significant momentum with the independent discovery of a three-component reaction by Martin Kabachnik and Ellis Fields in 1952. wikipedia.orgslideshare.net This reaction, now known as the Kabachnik-Fields reaction, condenses a carbonyl compound, an amine, and a dialkyl phosphite (B83602) to form an α-aminophosphonate. wikipedia.orgorganic-chemistry.orgnih.gov A related two-component method, the Pudovik reaction, involves the addition of a phosphite to a pre-formed imine. wikipedia.orgacs.orgmdpi.com These foundational synthetic routes opened the door to the creation of a vast library of aminophosphonate derivatives. tandfonline.comresearchgate.net

Early research focused on refining these synthetic methods and exploring the fundamental properties of simple aminophosphonates. Over the last few decades, research has expanded significantly, driven by the diverse biological activities discovered for these compounds. sci-hub.see-journals.in Emerging research trajectories now focus on several key areas:

Asymmetric Synthesis : Developing methods to produce specific stereoisomers (enantiomers) of chiral aminophosphonates, as biological activity is often highly dependent on the molecule's three-dimensional structure. wikipedia.orgmdpi.commdpi.com

Green Chemistry : Utilizing environmentally friendly catalysts, solvents, and conditions, such as microwave irradiation and solvent-free reactions, to improve the efficiency and sustainability of synthesis. nih.govresearcher.lifenih.gov

Novel Derivatives : Synthesizing complex and hybrid molecules that incorporate aminophosphonate moieties into other biologically active scaffolds, such as peptides, coumarins, and nucleobases, to create compounds with enhanced or novel therapeutic properties. nih.govrsc.org

Significance within Medicinal and Industrial Chemistry

The unique structural and chemical properties of aminophosphonates and their derivatives have led to their widespread use in both medicine and industry.

In medicinal chemistry , these compounds are a cornerstone of drug discovery. organic-chemistry.org Their ability to act as bioisosteres of amino acids and phosphates makes them potent enzyme inhibitors. researchgate.netsci-hub.se Research has demonstrated a wide spectrum of pharmacological activities. researcher.lifenih.gov Aminobisphosphonates are a major class of drugs used to treat bone disorders such as osteoporosis and Paget's disease by inhibiting bone resorption. frontiersin.orgnih.govnih.govelsevier.es Other aminophosphonate derivatives have been investigated for their potential as anticancer, antibacterial, antiviral, and herbicidal agents. sci-hub.semdpi.comnih.gov

In industrial chemistry , the strong chelating ability of bisphosphonates makes them valuable as corrosion inhibitors and anti-scaling agents in water treatment systems. frontiersin.orgnih.govwikipedia.orgnih.gov Their ability to bind to metal ions prevents the formation of insoluble precipitates and protects metal surfaces from corrosion. They also find applications in the textile and fertilizer industries. nih.gov

Interactive Table 2: Applications of Aminophosphonate Derivatives

| Field | Specific Application | Example Compounds/Classes |

| Medicinal Chemistry | Treatment of Osteoporosis and other bone diseases | Aminobisphosphonates (e.g., Alendronate, Risedronate) nih.govelsevier.escuni.cz |

| Anticancer Agents | Various novel α-aminophosphonate derivatives nih.govrsc.org | |

| Antibacterial/Antifungal Agents | α-Aminophosphonates nih.gove-journals.in | |

| Antiviral Agents | α-Aminophosphonates researchgate.netmdpi.com | |

| Herbicides | Glyphosate, other α-aminophosphonates wikipedia.orgmdpi.com | |

| Enzyme Inhibitors | Peptidomimetic α-aminophosphonates sci-hub.se | |

| Industrial Chemistry | Water Treatment (Anti-scalant) | ATMP, EDTMP wikipedia.org |

| Corrosion Inhibitors | Aminobisphosphonates frontiersin.orgnih.gov | |

| Metal Chelating Agents | Aminobisphosphonates nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1-amino-1-phosphonopropyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO6P2/c1-2-3(4,11(5,6)7)12(8,9)10/h2,4H2,1H3,(H2,5,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTMREJZUSEOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15049-86-2 | |

| Record name | P,P′-(1-Aminopropylidene)bis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Biosynthetic Pathways of Phosphonate Natural Products

Discovery of Phosphonate (B1237965) Natural Products

The field of phosphonate natural products began not with the isolation of a bioactive small molecule, but with the discovery of a fundamental component of cellular macromolecules. nih.gov In 1959, 2-aminoethylphosphonic acid (AEP), also known as ciliatine, was identified from the acid hydrolysates of protozoa found in sheep rumens. nih.govnih.govpnas.org This discovery marked the first identification of a naturally occurring C-P bond. Subsequent research revealed that AEP is a common constituent of phosphonolipids in a variety of microorganisms and marine invertebrates. nih.govnih.govresearchgate.net

Following the discovery of AEP, research efforts expanded, leading to the identification of numerous small-molecule phosphonates with potent biological activities. nih.gov The majority of these early discoveries were accomplished through bioassay-guided fractionation, where microbial fermentation broths were systematically screened for specific activities, such as antimicrobial effects. nih.gov This approach led to the isolation of several medically and agriculturally important compounds. Notable examples include the antibiotic fosfomycin (B1673569), the antimalarial agent fosmidomycin, and the herbicidal compound bialaphos. nih.govpnas.orgresearchgate.net

| Compound | Year Discovered | Bioactivity |

| 2-Aminoethylphosphonic acid (AEP) | 1959 | Component of macromolecules |

| Fosfomycin | 1969 | Antibacterial |

| Bialaphos | 1973 | Herbicidal, Antibacterial |

| Fosmidomycin | 1980 | Antimalarial |

| FR-900098 | 1985 | Antimalarial |

This table summarizes some of the key early discoveries in the field of phosphonate natural products.

Genomics-Enabled Discovery and Metabolic Frameworks

The advent of genomics has revolutionized the discovery of natural products, including phosphonates. nih.govnih.govpnas.orgoup.com The key to this revolution was the identification of the gene encoding phosphoenolpyruvate (B93156) mutase (PepM), the enzyme responsible for the first committed step in the biosynthesis of most phosphonates. nih.govpnas.orgillinois.edu The pepM gene serves as a unique genetic marker, allowing researchers to mine vast genomic and metagenomic datasets to identify potential phosphonate-producing organisms and their biosynthetic pathways. nih.govpnas.orgillinois.edu

This "genome mining" approach has dramatically accelerated the rate of discovery, revealing a vast and previously untapped diversity of phosphonate biosynthetic gene clusters. nih.govpnas.org By analyzing the genes surrounding the pepM homolog, scientists can predict the chemical scaffolds of the resulting natural products and prioritize strains for further investigation. pnas.orgmicrobiologyresearch.org This strategy has proven highly successful, leading to the identification of numerous novel phosphonate compounds and biosynthetic pathways that would have been missed by traditional screening methods. nih.govpnas.org Studies have shown that approximately 5% of sequenced bacterial genomes contain the pepM gene, indicating that the capacity for phosphonate biosynthesis is widespread in nature. nih.govillinois.edu This genomics-based approach has not only yielded new molecules but has also helped to establish a global metabolic framework for how these compounds are assembled, revealing five core biosynthetic pathways common to these natural products. nih.govnih.govoup.com

| Discovery Method | Description | Key Enzyme/Gene Marker | Outcome |

| Bioassay-Guided Fractionation | Screening of microbial extracts for biological activity (e.g., antibiotic). | Not applicable | Discovery of early bioactive phosphonates like fosfomycin and bialaphos. nih.gov |

| Genomics-Enabled Discovery (Genome Mining) | In silico screening of genomic data for specific biosynthetic genes. | Phosphoenolpyruvate mutase (pepM) | Identification of numerous new phosphonate gene clusters and natural products; establishment of metabolic frameworks. nih.govpnas.orgillinois.edu |

This table compares traditional and modern approaches to discovering phosphonate natural products.

Enzymatic Mechanisms of C-P Bond Formation (e.g., Phosphoenolpyruvate Phosphomutase)

The formation of the stable C-P bond is the defining biochemical step in phosphonate biosynthesis and represents a fascinating enzymatic challenge. nih.gov In the vast majority of known pathways, this crucial reaction is catalyzed by the enzyme phosphoenolpyruvate mutase (PepM). pnas.orgmicrobiologyresearch.orgwikipedia.orgfrontiersin.org PepM catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (PnPy), converting a P-O-C linkage into a direct P-C bond. wikipedia.orgebi.ac.ukkegg.jp

The catalytic mechanism of PepM has been a subject of significant study. It is a member of the isocitrate lyase superfamily and typically requires a magnesium ion cofactor. wikipedia.orgnih.gov Evidence suggests that the reaction proceeds through a dissociative mechanism involving a metaphosphate intermediate. wikipedia.orgebi.ac.uk This mechanism involves the dissociation of the phosphoryl group from the oxygen atom of PEP, followed by a nucleophilic attack by the carbon-3 of the pyruvate enolate on the phosphorus atom to form the new C-P bond. wikipedia.orgebi.ac.uk Studies have ruled out the formation of a stable phosphoenzyme intermediate, which was an alternative proposed mechanism. wikipedia.orgnih.gov

Diversity of Phosphonate-Containing Macromolecules

Beyond their role as bioactive small molecules, phosphonates are integral components of various macromolecules, where they often serve structural functions. hawaii.edu The discovery of these phosphonate-containing polymers predates that of the small-molecule antibiotics. nih.gov The inertness of the C-P bond to enzymatic hydrolysis is thought to provide a biological advantage, particularly in environments where phosphorus is limited. nih.gov

Phosphonolipids: These are structural analogs of phospholipids where a phosphonate headgroup replaces the more common phosphate (B84403) ester. peerj.com They are particularly abundant in the cell membranes of ciliated protozoa, marine invertebrates like sea anemones and mollusks, and some bacteria. nih.govhawaii.edu The most common phosphonate moiety found in these lipids is 2-aminoethylphosphonic acid (AEP), but others, such as phosphonoalanine and 1-hydroxy-2-aminoethylphosphonate, have also been identified. nih.gov

Phosphonoglycans: These are polysaccharides decorated with phosphonate groups. nih.govnih.govnih.gov They have been identified as components of the cell surface in bacteria, archaea, protozoa, and various invertebrates. nih.govnih.gov The attached phosphonate can be AEP or, as discovered more recently in certain actinomycetes, 2-hydroxyethylphosphonate (2-HEP) linked to sugars or glycerol. nih.govnih.gov

Phosphonoproteins: While less common, there is evidence of phosphonates being attached to proteins. Both AEP and 2-HEP have been found on the sugars of glycosylated proteins in lower eukaryotes, indicating another layer of structural and functional diversity for these compounds. nih.gov Despite their widespread occurrence, the precise biological functions of many of these phosphonate-containing macromolecules remain an active area of investigation. nih.gov

| Macromolecule Type | Description | Common Phosphonate Moiety | Organisms Found In |

| Phosphonolipids | Lipids with a phosphonate headgroup instead of a phosphate headgroup. hawaii.edupeerj.com | 2-Aminoethylphosphonic acid (AEP) | Protozoa, marine invertebrates, bacteria. nih.govhawaii.edu |

| Phosphonoglycans | Polysaccharides containing phosphonate side chains. nih.govnih.gov | AEP, 2-Hydroxyethylphosphonate (2-HEP) | Bacteria, archaea, protozoa, invertebrates. nih.govnih.govnih.gov |

| Phosphonoproteins | Glycosylated proteins where sugars are modified with phosphonates. nih.gov | AEP, 2-HEP | Lower eukaryotes. nih.gov |

This table summarizes the major classes of phosphonate-containing macromolecules.

Computational and Theoretical Studies

Molecular Docking and Virtual Screening for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For aminophosphonates and bisphosphonates, this method is crucial for identifying potential biological targets and understanding binding modes at the active sites of enzymes.

Virtual screening of compound libraries against known protein structures allows for the identification of potential inhibitors. For nitrogen-containing bisphosphonates, a primary target is farnesyl diphosphate (B83284) synthase (FDPS), a key enzyme in the mevalonate (B85504) pathway. nih.gov Docking studies have elucidated how the phosphonate (B1237965) groups of these compounds interact with the enzyme's active site. nih.gov

Similarly, α-aminophosphonates have been docked against various protein targets, including viral proteins and proteases, to predict their binding affinity and interaction patterns. nih.govnih.gov For instance, studies on α-aminophosphonate derivatives targeting the SARS-CoV-2 main protease (Mpro) have been conducted using software like AutoDock to identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov These computational models show that the phosphonate moiety often mimics the tetrahedral transition state of peptide bond hydrolysis, making these compounds effective enzyme inhibitors. mdpi.com

Table 1: Summary of Molecular Docking Studies on Related Aminophosphonate Compounds

| Ligand Class | Target Protein | Software/Method | Key Findings |

|---|---|---|---|

| Nitrogen-Containing Bisphosphonates | Human Farnesyl Diphosphate Synthase (hFDPS) | Not Specified | The phosphonate groups form key interactions within the active site; the nitrogen atom forms a critical hydrogen bond that enhances inhibitory potency. nih.gov |

| α-Aminophosphonates with Hydrazone | Tobacco Mosaic Virus Coat Protein (TMV-CP) | AutoDock 4.0 | The benzothiazole (B30560) ring fits into a binding pocket, suggesting it is critical for activity. nih.gov |

| α-Aminophosphonate Ligated Copper Complexes | SARS-CoV-2 Proteases (6LU7, 7T9K) | AutoDock Vina | Mononuclear copper complexes showed higher binding affinity than dinuclear species, with Species I having the highest affinity for the Omicron variant protease. nih.gov |

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor complexes, complementing the static picture offered by molecular docking. These simulations model the movement of atoms and molecules over time, offering insights into the stability of binding poses, the conformational changes in both the ligand and the receptor upon binding, and the detailed energetics of the interaction. mdpi.com

Although specific MD studies focusing on (1-Amino-1-phosphonopropyl)phosphonic acid bound to a biological receptor are not prevalent in the literature, the methodology is widely applied to understand how similar molecules achieve their biological effects. Such simulations are crucial for confirming that a docked conformation is stable and for identifying key dynamic interactions that contribute to the ligand's affinity and specificity. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Ligand-Metal Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. For bisphosphonates, DFT is invaluable for studying their interactions with metal ions, a key aspect of their biological activity and application.

Studies have utilized DFT to analyze complexes formed between various bisphosphonates (including alendronic acid and pamidronic acid) and divalent transition metal cations such as Mn²⁺, Fe²⁺, and Co²⁺. mdpi.comresearchgate.net These calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), help in understanding the geometry, electronic properties, and bonding nature of these chelated complexes. mdpi.comdntb.gov.ua Key parameters derived from these studies include:

HOMO-LUMO Energy Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

Charge Distribution: Analysis of atomic charges can reveal the extent of charge transfer between the phosphonate groups and the metal ion, clarifying the nature of the coordinate bonds. nih.gov

Spectroscopic Properties: DFT can predict vibrational (IR) and NMR spectra, which can be compared with experimental data to validate the computed structures. mdpi.comvub.be

These theoretical investigations have confirmed that the phosphonate groups, with their negatively charged oxygen atoms, are highly effective at chelating metal ions, which is fundamental to their bone-targeting capabilities and their role in forming stable complexes for various biomedical applications. mdpi.comresearchgate.net

Table 2: Summary of DFT Studies on Bisphosphonate-Metal Interactions

| Bisphosphonate(s) | Metal Ion(s) | Computational Method | Key Findings |

|---|---|---|---|

| Alendronic acid, Ibandronic acid, Neridronic acid, Pamidronic acid | Mn²⁺, Fe²⁺, Co²⁺ | B3LYP/6-311+G(d,p) | The HOMO-LUMO energy gap reflects the chemical activity of the molecule; transition metals readily form chelated complexes with the phosphonate groups. mdpi.comresearchgate.net |

| Phenyl phosphonic acid | Zirconium (in MOF) | DFT | Provided reliable structural parameters and adsorption energies for phosphonate molecules on metal nodes in a metal-organic framework (MOF). vub.be |

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For bisphosphonates, SAR is well-defined, and computational models help to quantify these relationships, leading to the rational design of more potent and specific molecules. nih.gov

The key structural features of bisphosphonates like this compound that determine their activity are:

The R1 Side Chain: A hydroxyl group at the R1 position (the carbon of the P-C-P backbone) significantly increases bone-binding affinity. nih.gov

The R2 Side Chain: This chain is the primary determinant of the compound's antiresorptive potency. The presence of a nitrogen atom within this side chain, as in aminobisphosphonates, dramatically increases potency by allowing the molecule to inhibit FDPS. nih.govnih.gov

Computational models, including Quantitative Structure-Activity Relationship (QSAR) studies, use molecular descriptors to build mathematical models that predict biological activity. researchgate.net These models can identify which physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) are most important for activity. mdpi.com For example, QSAR models for phosphonopeptides have been developed to understand how variations in amino acid residues affect antibacterial activity. nih.gov By applying similar computational methods to a series of this compound analogs, researchers can derive predictive models that guide the synthesis of new compounds with optimized therapeutic properties.

Table 3: Key Structural Features and Their Role in Bisphosphonate Activity

| Structural Moiety | Function | SAR Implication |

|---|---|---|

| P-C-P Group | Bone mineral binding (chelation of Ca²⁺) | Essential for bone targeting. nih.gov |

| R1 Hydroxyl Group | Enhances bone mineral affinity | Optimal for strong binding to hydroxyapatite. nih.gov |

| R2 Side Chain (with Nitrogen) | Inhibition of farnesyl diphosphate synthase (FDPS) | Greatly enhances antiresorptive potency. The structure and basicity of the amine are critical. nih.govnih.gov |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to verifying the identity and molecular structure of newly synthesized or isolated aminophosphonates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and commonly used techniques for this purpose.

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For aminophosphonates, both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative.

³¹P NMR Spectroscopy: This is one of the most direct methods for characterizing phosphonates. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state and the nature of the groups attached to it. The coupling between phosphorus and adjacent protons (P-H coupling) further aids in structural confirmation. In α-aminophosphonates, the ³¹P NMR signal's chemical shift and line width can be highly dependent on pH, a characteristic that has been exploited to use these compounds as pH probes in biological systems. researchgate.net The titration curves generated by plotting chemical shift versus pH allow for the determination of the acid dissociation constants (pKa) of the phosphonic acid groups. researchgate.net

Table 1: Representative ³¹P NMR Titration Parameters for Various Aminophosphonates in Cytosolic Medium (CytM)

| Compound | pKa2 | δA (ppm) | δB (ppm) |

|---|---|---|---|

| 2-AEP | 7.12 | 23.49 | 27.53 |

| DEPMPH | 6.99 | 15.71 | 23.38 |

| DEAMH | 7.09 | 15.42 | 22.28 |

| MeP | 7.68 | 25.79 | 31.13 |

| PheP | 7.28 | 22.56 | 27.39 |

Source: Adapted from data on α-aminophosphonate pH probes. researchgate.net

¹H NMR Spectroscopy: This technique provides information on the number and types of hydrogen atoms in the molecule, revealing the structure of the alkyl chain. The spectrum for a compound like (1-Amino-1-phosphonopropyl)phosphonic acid would be expected to show signals corresponding to the propyl group protons, with splitting patterns (multiplicity) indicating their proximity to each other and to the phosphorus atom.

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental formula. When coupled with fragmentation techniques (MS/MS), it can also provide significant structural information. Low-energy collision-induced dissociation (CID) of phosphonopeptides often results in a characteristic neutral loss of phosphoric acid. wiley-vch.de Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of aminophosphonates. nih.gov

Table 2: Example LC-MS/MS Data for (Aminomethyl)phosphonic acid (AMPA)

| Parameter | Value |

|---|---|

| Instrument Type | LC-ESI-QQ |

| Ionization Mode | Negative |

| Precursor Ion [M-H]⁻ (m/z) | 110 |

| Collision Energy | 10 V |

| Top 5 Fragment Peaks (m/z) | 110.1, 81.2, 79.0, 109.0, 62.6 |

Source: Data from PubChem entry for AMPA. nih.gov

Chromatographic and Electrophoretic Methods for Quantification and Purity Assessment

Due to their high polarity and water solubility, the separation and quantification of aminophosphonates from complex matrices require specialized chromatographic and electrophoretic techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most prevalent methods for analyzing aminophosphonates. researchgate.netnih.gov A significant challenge is their poor retention on standard reversed-phase columns. To overcome this, a common strategy involves pre-column or post-column derivatization to make the analytes less polar or to attach a chromophore or fluorophore for enhanced detection. researchgate.netnih.govamazonaws.com For instance, a method for breakdown products of aminopolyphosphonates uses derivatization with 9-fluorenyl methylchloroformate (FMOC) to target the imine group for UV detection. nih.govamazonaws.com

More recent advancements include "green" analytical methods that avoid derivatization. One such technique is Ion Chromatography coupled with Integrated Pulsed Amperometric Detection (IC-IPAD), which allows for the simultaneous quantification of multiple aminophosphonates. nih.govresearchgate.net

Table 3: Method Detection Limits (MDLs) for Aminophosphonates using IC-IPAD

| Compound | MDL (μM) |

|---|---|

| AMPA | 0.014 |

| Glyphosate | 0.019 |

| IDMP | 0.021 |

| ATMP | 0.053 |

| EDTMP | 0.076 |

| DTPMP | 0.140 |

Source: Adapted from Martin et al., 2025. nih.govresearchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for charged, polar molecules like aminophosphonates. nih.gov A key application of CE in this field is the determination of optical purity. Since many aminophosphonates are chiral, separating their enantiomers is crucial for structure-activity relationship studies. This is often achieved by adding a chiral selector, such as α-cyclodextrin, to the buffer system, which interacts differently with each enantiomer, leading to their separation. nih.gov This method has been successfully applied to determine the enantiomeric purity of phosphonic analogues of phenylalanine and phenylglycine. nih.gov

In vitro Assays for Biological Activity Evaluation

In vitro assays are critical for the initial screening and characterization of the biological effects of aminophosphonates at a cellular and molecular level.

Aminophosphonic acids are structural analogues of natural amino acids, where a carboxyl group is replaced by a phosphonic acid group. researchgate.net This structural mimicry makes them potent candidates for enzyme inhibition. Enzyme assays are therefore central to understanding their mechanism of action. For example, phosphonodipeptides have been shown to possess antibacterial properties by targeting key enzymes in the bacterial cell wall synthesis pathway. nih.gov Research suggests that the mechanism can involve the inhibition of alanine (B10760859) racemase, an essential enzyme for providing D-alanine for peptidoglycan construction. nih.gov

These assays measure the ability of a compound to inhibit the growth of cells, typically cancer cells or immune cells, over time. nih.gov They are fundamental for evaluating potential anticancer or immunomodulatory activity. For example, a related bisphosphonic acid, (3-amino-1-hydroxypropylidene)-1,1-bisphosphonic acid (APD), was shown in in vitro cultures to inhibit the proliferation of lymphocytes. nih.gov Further investigation indicated that the compound acts primarily on the function of mononuclear phagocytes rather than directly on the lymphocytes themselves. nih.gov Such assays can involve direct cell counting, metabolic activity indicators (like MTT or resazurin), or clonogenic survival assays. nih.gov

To evaluate the antibacterial potential of aminophosphonate derivatives, standardized antimicrobial susceptibility tests are performed. These tests determine the minimum concentration of a compound required to inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC). Common methods include broth microdilution or agar-based gradient diffusion (e.g., E-test), where a strip with a predefined antibiotic gradient is placed on an inoculated agar (B569324) plate. bioguardlabs.com Studies on phosphono dipeptides containing a 1-amino-1-methylethanephosphonic acid moiety have demonstrated marked in vitro activity against bacterial strains like Escherichia coli and Serratia marcescens. nih.gov

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes for Chiral and Functionalized Analogs

The development of new synthetic methodologies is crucial for expanding the chemical diversity and therapeutic potential of (1-Amino-1-phosphonopropyl)phosphonic acid analogs. A primary focus is on asymmetric synthesis to produce enantiomerically pure chiral compounds, as the biological activity of aminophosphonates is often dependent on the specific stereoisomer. mdpi.com

Future research will likely concentrate on refining and discovering novel catalytic asymmetric methods. mdpi.com Organocatalytic reactions, for instance, using chiral Cinchona alkaloid derivatives, have shown promise for the enantioselective synthesis of α-aminophosphonates and could be adapted for bisphosphonate structures. mdpi.com The development of hybrid molecules, which combine the aminophosphonate core with other pharmacophores like allylic amines, represents another promising avenue to modulate biological activity and overcome issues like drug resistance. mdpi.com

Key synthetic strategies that warrant further exploration include:

Three-component reactions: The Kabachnik-Fields and phospha-Mannich reactions are foundational methods for creating α-aminophosphonates. mdpi.comresearchgate.netresearchgate.net Future work could focus on developing catalyst-free, one-pot transformations and employing novel catalysts like ionic liquids or Lewis acids to improve yields and simplify workups for creating functionalized bisphosphonate analogs. researchgate.netmdpi.com

Enantioselective additions: Promoting the addition of phosphites to imines using chiral catalysts is a key method for obtaining optically active α-aminophosphonates. researchgate.net Research into new chiral complexes, such as those involving copper or ytterbium, could lead to higher yields and enantioselectivities for bisphosphonate targets. mdpi.com

Modification of precursors: Synthesizing derivatives from readily available starting materials like α-amino acids or 2H-azirines offers a versatile approach. mdpi.comnih.gov Exploring the regioselective ring-opening of azirine-phosphonates with various nucleophiles can yield a diverse range of functionalized α-aminophosphorus compounds, including allylic α-aminophosphonates. nih.gov

Table 1: Synthetic Methodologies for Aminophosphonate Analogs | Reaction Type | Description | Potential for this compound Analogs | References | | :--- | :--- | :--- | :--- | | Kabachnik-Fields Reaction | A one-pot synthesis involving an amine, a carbonyl compound, and a dialkyl phosphite (B83602). | A practical and widely used method for generating the core α-aminophosphonate structure, adaptable for creating diverse libraries of analogs. researchgate.netresearchgate.netnih.gov | | Phospha-Mannich Reaction | Condensation of an amine, an aldehyde/ketone, and a P-H compound (e.g., dialkyl phosphite). | A convenient route for preparing α-aminophosphonates that can be readily converted to the corresponding acids. mdpi.com | | Asymmetric Catalysis | Use of chiral catalysts (e.g., metal complexes, organocatalysts) to guide the stereochemical outcome of the reaction. | Crucial for producing enantiomerically pure compounds, which often exhibit significantly different biological activities. mdpi.commdpi.com | | Ring-opening of Azirines | Nucleophilic addition to 2H-azirine derivatives to create α-aminophosphine oxides and phosphonates. | Offers a pathway to novel, structurally complex, and functionalized analogs, including those with allylic groups. nih.gov |

Identification of New Biological Targets and Mechanisms of Action

The bioactivity of this compound and its analogs stems from their ability to mimic natural amino acids or the tetrahedral transition states of peptide bond hydrolysis. mdpi.comnih.gov This mimicry allows them to act as potent and specific enzyme inhibitors. hawaii.edu While nitrogen-containing bisphosphonates are well-known for inhibiting farnesyl pyrophosphate synthase in osteoclasts for the treatment of bone disorders, there is a vast, underexplored landscape of other potential biological targets. nih.govdrugbank.com

Future research should aim to:

Screen for new enzyme inhibitory activities: Analogs could be tested against a wide range of enzymes, particularly proteases, kinases, and racemases, which are critical in various diseases. For example, specific aminophosphonates have shown inhibitory activity against alanine (B10760859) racemase and HIV protease. nih.govnih.gov

Elucidate mechanisms of action: For compounds that show promising activity, detailed biochemical and cellular studies are needed to pinpoint the precise molecular target and mechanism. Studies on similar compounds have investigated effects on synaptic transmission and the induction of apoptosis in cancer cells. nih.govnih.gov

Explore new therapeutic areas: The structural similarity to amino acids suggests potential applications beyond current uses. nih.gov Research into their utility as antiviral, antibacterial, anticancer, and antifungal agents is already underway for various aminophosphonates and should be extended to bisphosphonate derivatives. researchgate.netnih.govfrontiersin.orgnih.govnih.gov The ability of some aminophosphonates to act as human glucokinase activators also suggests a potential role in treating diabetic complications. nih.gov

Advancements in Computational Drug Design for this compound-based Therapeutics

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutics. mdpi.com For this compound, computational methods can guide the synthesis of more potent and selective analogs while minimizing off-target effects.

Key areas for future computational research include:

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. mdpi.comnih.gov It can be used to screen virtual libraries of this compound analogs against known protein structures, prioritizing the most promising candidates for synthesis and biological testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com These models can predict the activity of unsynthesized analogs, helping to refine molecular designs for enhanced potency.

Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties, reactivity, and stability of molecules. nih.govresearchgate.net This information helps in understanding the correlation between molecular structure and biological activity, providing insights that can guide the design of new derivatives. researchgate.net

Table 2: Computational Approaches in Aminophosphonate Drug Design | Technique | Application | Benefit for Research | References | | :--- | :--- | :--- | :--- | | Molecular Docking | Predicts binding affinity and conformation of a ligand within a protein's active site. | Enables rapid screening of virtual compounds and clarifies intermolecular interactions to guide drug design. mdpi.comnih.govnih.gov | | QSAR | Correlates chemical structure with biological activity. | Predicts the potency of novel analogs before synthesis, optimizing the design process. mdpi.com | | DFT Calculations | Determines electronic structure, molecular geometry, and reactivity parameters. | Provides fundamental insights into molecular stability and reactivity, aiding in the rational design of new compounds. nih.govresearchgate.net |

Uncovering Additional Natural Product Biosynthetic Pathways

Nature produces a wide array of phosphonate (B1237965) and phosphinate compounds with significant biological activities. hawaii.edunih.gov The study of their biosynthetic pathways has revealed novel enzymes and unprecedented biochemical reactions. nih.govillinois.edu A deeper understanding of these pathways can inspire new synthetic strategies and lead to the discovery of novel bioactive molecules.

Future research in this area should focus on:

Genome Mining: Advances in genomics allow for the identification of biosynthetic gene clusters responsible for producing phosphonate natural products in various microorganisms. nih.govoup.com Mining microbial genomes for genes homologous to known phosphonate biosynthesis enzymes, such as phosphoenolpyruvate (B93156) (PEP) mutase, can reveal entirely new pathways and compounds. illinois.eduoup.com

Characterization of Novel Enzymes: The biosynthetic pathways for compounds like fosfomycin (B1673569) and phosphinothricin (B1261767) involve unique enzymatic transformations. nih.gov Identifying and characterizing new enzymes from newly discovered pathways will not only expand our knowledge of biochemistry but could also provide novel biocatalysts for green chemistry applications.

Pathway Engineering: Understanding these natural synthetic routes could enable the bio-engineering of microorganisms to produce novel, non-natural aminophosphonates. This approach could lead to the sustainable production of complex chiral molecules that are difficult to access through traditional chemical synthesis. asm.org The discovery that some pathways branch from common intermediates like phosphonolactate (PnLac) suggests that rerouting metabolic flux could generate a variety of new structures. asm.org

Q & A

Q. What are the primary synthetic routes for (1-Amino-1-phosphonopropyl)phosphonic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting chiral alcohols (e.g., 2-methyl-1-propanol) with phosphorus trichloride and ammonia under controlled acidic conditions. Hydrolysis of intermediates is critical for obtaining the final product. Optimization of stoichiometry, temperature (e.g., 80–100°C), and solvent polarity can enhance yields (>70%) and reduce by-products like phosphine oxides. For chiral purity, asymmetric catalysis or enantioselective hydrolysis may be employed .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR): ³¹P NMR distinguishes phosphonic acid groups (δ ~15–25 ppm), while ¹H/¹³C NMR resolves chiral centers and substituents.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (C₄H₁₂NO₃P; MW 153.12 g/mol) and fragmentation patterns.

- X-ray Crystallography: Validates stereochemistry and bond angles (e.g., P–C bond length ~1.80 Å) .

Q. How does this compound act as an enzyme inhibitor in amino acid metabolism studies?

The phosphonic acid moiety mimics natural phosphate groups, competitively binding to active sites of enzymes like aminotransferases. For example, its interaction with pyridoxal phosphate-dependent enzymes disrupts substrate turnover, measurable via kinetic assays (e.g., reduced Vₘₐₓ and increased Kₘ). Dose-response curves (IC₅₀ ~10–50 µM) are typically generated using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in phosphonic acid detection methods across organic farming studies?

Discrepancies arise from variable reporting limits (RLs: 0.01–0.2 mg/kg) and matrix effects. A standardized protocol includes:

- Sample Pretreatment: Solid-phase extraction (SPE) to isolate phosphonic acid from organic acids.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Quantify using deuterated internal standards (e.g., d₆-phosphonic acid).

- Calibration: Account for fosetyl-Al degradation by converting phosphonic acid concentrations to fosetyl equivalents (factor: 110/82 based on molecular weights) .

Q. What experimental strategies address the lack of dosage-effect data in animal models?

- In Vivo Toxicity Screening: Start with acute toxicity tests (OECD 423) in rodents, monitoring biomarkers (e.g., serum creatinine for renal toxicity).

- Pharmacokinetic Profiling: Use radiolabeled ³²P-compounds to track absorption/distribution.

- Dose Escalation: Incremental dosing (1–100 mg/kg) with histopathological analysis post-mortem .

Q. How can metabolic pathway integration studies improve understanding of its antiviral mechanisms?

- Isotope Tracing: Apply ¹³C-labeled glucose to track incorporation into viral nucleotide pools.

- Proteomics: Identify host proteins (e.g., viral polymerases) with altered expression upon treatment.

- Cryo-EM: Resolve structural changes in viral capsids bound to the compound .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity data for phosphonic acid derivatives?

Variations stem from:

- Structural Isomerism: Chiral vs. racemic mixtures (e.g., (R)-enantiomers show 3× higher enzyme affinity than (S)-forms).

- Assay Conditions: pH-dependent solubility (pKa ~2.1 and 7.2) affects membrane permeability.

- Biological Models: Cell lines with differing phosphonate transporters (e.g., PIT1 vs. PIT2) yield divergent IC₅₀ values .

Applications in Material Science

Q. What methodologies enable the use of this compound in proton-conductive materials?

- Coordination Polymers: Synthesize metal-organic frameworks (MOFs) with Cu²⁺ or La³⁺, leveraging phosphonic acid’s tridentate binding.

- Impedance Spectroscopy: Measure proton conductivity (σ ~10⁻³ S/cm at 80°C) under humidified conditions.

- Stability Testing: Expose to 100°C/95% RH for 500 hours to assess degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.